Musk xylene

概要

説明

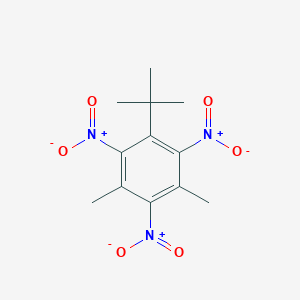

Musk xylene, also known as 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene, is a synthetic musk fragrance that mimics the scent of natural musk. It has been widely used as a perfume fixative in various consumer products, including cosmetics and fragrances. its use has declined since the mid-1980s due to safety and environmental concerns .

準備方法

Musk xylene is synthesized from meta-xylene (1,3-dimethylbenzene) through a Friedel–Crafts alkylation with tert-butyl chloride and aluminum chloride, followed by nitration with fuming nitric acid or a mixture of nitric acid and sulfuric acid. The crude product is then recrystallized from 95% ethanol . This method ensures the production of this compound with high purity and yield.

化学反応の分析

Environmental Degradation

Musk xylene exhibits slow degradation in aquatic environments, with persistence influenced by microbial activity and sediment interactions:

-

Key Findings :

Photochemical Transformations

UV irradiation induces structural changes in this compound, forming cyclized derivatives:

| Condition | Transformation Products | Conversion Rate | Source |

|---|---|---|---|

| Solar simulator (200 hrs) | 3 indole/indoline N-oxide derivatives | 13% |

-

Mechanism : Cyclization of nitro and tert-butyl groups under UV light, yielding polar photoproducts with distinct environmental behaviors .

Metabolic Pathways in Biota

This compound undergoes enzymatic reduction and acetylation in aquatic organisms:

-

Key Enzymes : Cytochrome P450 (CYP2B) and acetyltransferases facilitate nitro-group reduction and subsequent acetylation .

-

Elimination : Rapid excretion of polar metabolites (70–100% within 2.6 days) .

Redox Reactions

This compound participates in redox processes, influenced by environmental conditions:

-

Impact : Amine metabolites demonstrate increased environmental mobility and potential for bioaccumulation in food webs .

Comparative Reactivity with Analogues

This compound shares reaction pathways with structurally related nitromusks:

| Compound | Primary Reaction | Half-Life | BCF (L/kg) | Source |

|---|---|---|---|---|

| This compound | Nitro reduction | 79 days | 1,600–4,400 | |

| Musk ketone | Nitro reduction | 2.6 days | 1,380 |

科学的研究の応用

Fragrance Industry

Musk xylene is predominantly used in the formulation of perfumes and scented products. It provides a long-lasting scent and is valued for its ability to enhance the overall fragrance profile. Despite its popularity, regulatory scrutiny regarding its safety has increased due to potential health risks.

Carcinogenicity Studies

This compound has been implicated in carcinogenicity based on various animal studies. A significant study conducted by Maekawa et al. (1990) involved administering this compound to B6C3F1 mice over 80 weeks. The results indicated a notable increase in tumor incidences, particularly in the liver and Harderian glands:

| Tumor Site | Male Mice (0.15% Dose) | Female Mice (0.15% Dose) |

|---|---|---|

| Liver Adenoma | 20 | 13 |

| Liver Carcinoma | 13 | 2 |

| Harderian Gland Adenoma | 10 | 5 |

This study concluded that dietary intake of this compound resulted in significant tumor development compared to control groups .

Estrogenic Activity

This compound has also been shown to exhibit estrogenic effects in vitro. In studies involving human MCF-7 breast cancer cells, this compound demonstrated a statistically significant increase in cell proliferation, indicating potential estrogen receptor-mediated activity . This raises concerns about its use in consumer products, especially those applied to the skin.

Environmental Impact

This compound's persistence and bioaccumulation in aquatic environments have been documented. Studies indicate that it can affect marine organisms, leading to toxic effects and alterations in cellular processes . The compound has been detected in human tissues and breast milk, suggesting potential human exposure through environmental pathways .

Regulatory Status

Due to its potential health risks, this compound has faced regulatory challenges globally. It is classified as a carcinogen (Category 3) by various health organizations . In Japan, its use has been voluntarily restricted since 1982 due to safety concerns .

Case Studies and Research Findings

Case Study: Human Exposure Assessment

A study assessing human exposure to this compound found it present in blood serum samples of individuals, with a geometric mean concentration of 0.0333 ng/g wet weight . This highlights the compound's prevalence and raises questions about long-term health effects.

Research Findings: Toxicity in Aquatic Organisms

Research has shown that this compound causes toxic effects in aquatic organisms such as mussels, affecting their cell wall transporters and leading to the accumulation of harmful substances . These findings emphasize the need for further research on the ecological implications of synthetic musks.

作用機序

The mechanism of action of musk xylene involves its interaction with molecular targets such as the epidermal growth factor receptor. Molecular dynamics simulations have shown that this compound binds to the extracellular domain of the receptor, primarily through van der Waals and nonpolar interactions. This binding can activate the MAPK signaling pathway, leading to cellular changes and potentially tumorigenesis .

類似化合物との比較

Musk xylene is part of the nitro musk family, which includes other compounds such as musk ketone and musk ambrette. These compounds share similar structural features, such as the presence of nitro groups and aromatic rings. this compound is unique due to its tert-butyl and dimethyl substitutions, which contribute to its distinct fragrance profile and chemical properties .

Similar compounds include:

Musk ketone: Another nitro musk with a similar fragrance profile but different chemical structure.

Musk ambrette: A nitro musk known for its strong and long-lasting scent.

Galaxolide: A polycyclic musk with a different chemical structure but similar olfactory properties.

Muscone: A macrocyclic musk that mimics the scent of natural musk.

生物活性

Musk xylene (MX) is a synthetic aromatic compound widely used in the fragrance industry, known for its musky scent. However, its biological activity has raised significant concerns regarding its potential toxicity and carcinogenicity. This article provides an in-depth analysis of the biological activity of this compound, including its carcinogenic potential, endocrine-disrupting effects, and environmental impact, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a nitro musk compound with the chemical formula CHNO. It is characterized by its lipophilic nature, which contributes to its persistence in the environment and bioaccumulation in living organisms.

Carcinogenic Potential

Numerous studies have investigated the carcinogenic potential of this compound. The following table summarizes key findings from various research studies:

In a study by Maekawa et al. (1990), groups of B6C3F1 mice were fed diets containing this compound for 80 weeks. Results indicated a significant increase in liver tumors at both low and high doses compared to control groups, suggesting a strong carcinogenic potential of this compound.

Genotoxicity

The genotoxicity of this compound has been debated in scientific literature. While some studies indicate that MX can induce genetic damage in vitro, others suggest it does not exhibit genotoxic properties under certain experimental conditions . The discrepancies may arise from differences in experimental design and biological models used.

Endocrine Disruption

This compound has been identified as a weak endocrine disruptor. In vitro studies have shown that it can bind to estrogen receptors, potentially leading to estrogenic effects at high concentrations . A notable study conducted using human MCF-7 breast cancer cells demonstrated that MX could stimulate cell proliferation in an estrogen receptor-mediated manner .

Environmental Impact

This compound is persistent in the environment due to its resistance to biodegradation. It has been detected in various environmental matrices, including water bodies and sediments, raising concerns about its bioaccumulation in aquatic organisms . The following table outlines the bioaccumulation factors (BAF) reported for this compound:

| Organism Type | Bioaccumulation Factor (BAF) |

|---|---|

| Fish | 4400 l/kg |

| Aquatic Invertebrates | Variable |

These findings indicate that this compound can accumulate significantly within aquatic ecosystems, posing risks to wildlife and potentially entering the human food chain.

Case Studies

-

Case Study: Human Exposure

A study highlighted that this compound was found in human adipose tissue and breast milk, indicating widespread exposure through personal care products containing synthetic musks . This raises concerns about cumulative exposure effects over time. -

Case Study: Regulatory Actions

Following evidence of its carcinogenicity and endocrine-disrupting properties, several countries have imposed restrictions on the use of this compound in cosmetics and personal care products . The European Union has classified it as a substance of very high concern due to its potential risks.

特性

IUPAC Name |

1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRWTSZNLOZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021405 | |

| Record name | Musk Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 0.15 mg/L at 22 °C, In water, 0.49 mg/L at 25 °C, Slightly soluble in ethanol; soluble in ethyl ether, chloroform | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.77 g/cu cm | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.25X10-7 mm Hg at 25 °C | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates, needles from alcohol | |

CAS No. |

81-15-2 | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musk xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Musk Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2,4,6-trinitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSK XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZAO16GU5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111.5 °C | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。